molecular formula C24H18ClNO5S B12116438 ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B12116438
M. Wt: 467.9 g/mol
InChI Key: ZRTXONLYAFPHOS-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a heterocyclic organic compound featuring a fused chromenone (4H-chromen-4-one) core and a substituted thiophene ring. Key structural attributes include:

  • Chromenone scaffold: A bicyclic system with a ketone group at position 4, a chlorine substituent at position 6, and a methyl group at position 5.
  • Thiophene moiety: A 4-phenyl-substituted thiophene ring with an ethoxycarbonyl group at position 3 and an amide-linked chromenone at position 2. This arrangement may contribute to π-π stacking interactions and metabolic stability.

While direct pharmacological data for this compound is absent in the provided evidence, its structural features align with kinase inhibitors and anti-inflammatory agents, where chromenone derivatives are well-documented .

Properties

Molecular Formula

C24H18ClNO5S

Molecular Weight

467.9 g/mol

IUPAC Name

ethyl 2-[(6-chloro-7-methyl-4-oxochromene-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H18ClNO5S/c1-3-30-24(29)21-16(14-7-5-4-6-8-14)12-32-23(21)26-22(28)20-11-18(27)15-10-17(25)13(2)9-19(15)31-20/h4-12H,3H2,1-2H3,(H,26,28)

InChI Key

ZRTXONLYAFPHOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Moiety: The chromene core can be synthesized via a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are performed to introduce the 6-chloro and 7-methyl substituents on the chromene ring.

    Coupling with Thiophene: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene or thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

The compound’s potential medicinal properties make it a candidate for drug development. Its ability to interact with various biological targets could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of both chromene and thiophene moieties.

Mechanism of Action

The mechanism of action of ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chromene and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Target Compound vs. Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6o)
Feature Target Compound Compound 6o
Thiophene Structure Aromatic thiophene ring Partially saturated tetrahydrobenzo[b]thiophene ring
Substituents 4-Phenyl, chromenone-amide 4-Hydroxyphenyl, ethoxy-oxoethyl group
Synthetic Yield Not reported in evidence 22% yield via Petasis reaction in HFIP solvent
Key Functional Groups Chloro, methyl (chromenone); ethoxycarbonyl (thiophene) Hydroxyl (phenyl); ethoxy-oxoethyl (amide linker)

Analysis :

  • The 4-hydroxyphenyl group in 6o increases polarity, which could improve solubility but reduce membrane permeability relative to the non-polar phenyl group in the target compound.

Chromenone Derivatives

Chromenone-based analogs often exhibit bioactivity modulated by substituents:

Compound Substituents (Chromenone) Biological Activity (Inferred)
Target Compound 6-Cl, 7-Me Potential kinase inhibition
7-Hydroxy-4H-chromen-4-one 7-OH Antioxidant, anti-inflammatory
6-Nitro-4H-chromen-4-one 6-NO₂ Fluorescent probes, enzyme inhibition

Analysis :

  • The 6-chloro and 7-methyl groups in the target compound likely increase steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets compared to hydroxyl or nitro substituents .

Research Implications and Limitations

  • Pharmacological Gaps : Direct bioactivity data for the target compound is absent in the evidence. Predictions are based on structural analogs.
  • Computational Needs : Molecular docking studies using software referenced in and could elucidate binding modes of the target compound compared to 6o.

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